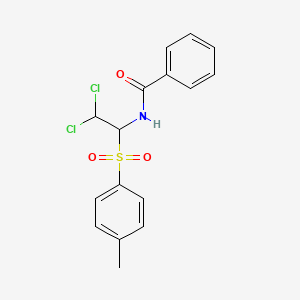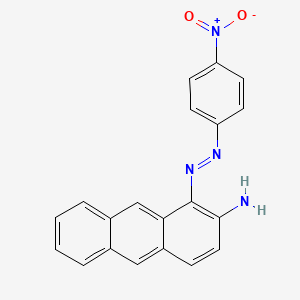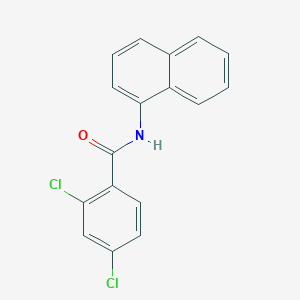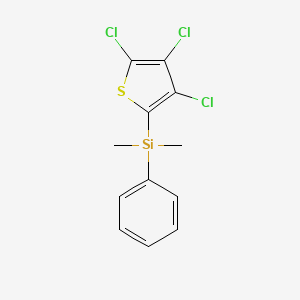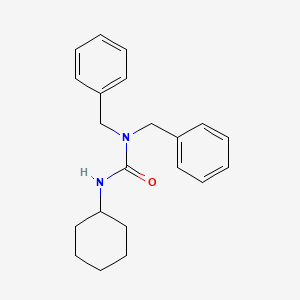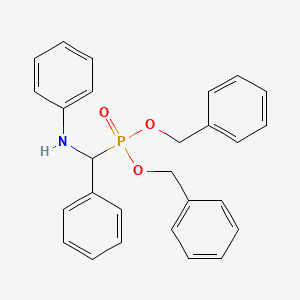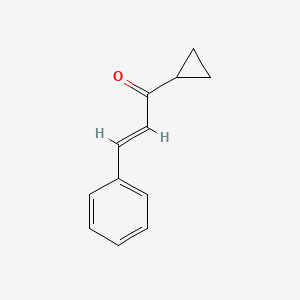![molecular formula C16H10O3 B11958951 2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione CAS No. 6709-29-1](/img/structure/B11958951.png)
2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE is a spiro compound that features a unique structure where a fluorene moiety is connected to a furan ring through a spiro linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE typically involves the following steps:
Formation of the Fluorene Moiety: This can be achieved through the reaction of 9-fluorenone with phenol under acidic conditions.
Spiro Linkage Formation: The spiro linkage is formed via a palladium-catalyzed C-H arylation of the furan moiety.
Final Cyclization: The final step involves ring-closing metathesis to form the spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the fluorene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted fluorene derivatives.
Applications De Recherche Scientifique
2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE has several scientific research applications:
Organic Electronics: Used in the development of OLEDs and organic solar cells due to its high thermal stability and fluorescence.
Biological Probes: Its fluorescence properties make it useful in biological imaging and as a probe in various biochemical assays.
Material Science: Employed in the synthesis of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism by which 2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE exerts its effects is primarily through its π-conjugated system, which allows for efficient charge transport and fluorescence. The molecular targets include various electronic components in organic devices, and the pathways involved are related to electron and hole transport mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[fluorene-9,9’-xanthene]
- Spiro[fluorene-9,4’-indeno[1,2-b]furan]
- Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]
Uniqueness
2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE is unique due to its specific spiro linkage and the combination of fluorene and furan moieties, which confer high thermal stability and intense fluorescence. This makes it particularly suitable for applications in organic electronics and material science .
Propriétés
Numéro CAS |
6709-29-1 |
|---|---|
Formule moléculaire |
C16H10O3 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
spiro[fluorene-9,3'-oxolane]-2',5'-dione |
InChI |
InChI=1S/C16H10O3/c17-14-9-16(15(18)19-14)12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8H,9H2 |
Clé InChI |
JEPWGDZHUVIRCZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)OC(=O)C12C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide](/img/structure/B11958871.png)
